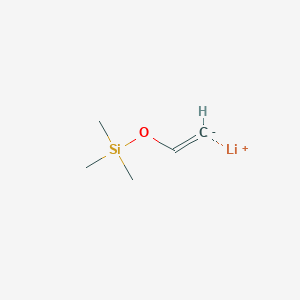![molecular formula C17H8ClNO4 B14446541 6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid CAS No. 73397-16-7](/img/structure/B14446541.png)
6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid is a derivative of phenoxazine, a tricyclic heterocycle composed of two benzene rings joined by an oxazine structure. Phenoxazine derivatives have garnered significant interest due to their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Purification techniques such as column chromatography and recrystallization are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Halogen substitution reactions can introduce different halogen atoms into the phenoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated phenoxazine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a photoredox catalyst in organic synthesis.
Biology: Acts as a fluorescent probe for imaging and tracking biological processes.
Medicine: Investigated for its anticancer properties and used in the development of prodrugs for targeted cancer therapy
Industry: Employed in the fabrication of organic light-emitting diodes and dye-sensitized solar cells.
Wirkmechanismus
The mechanism of action of 6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid involves its interaction with specific molecular targets and pathways. In cancer therapy, the compound is converted into a cytotoxic product by enzyme-catalyzed reactions. The activated product, 9-amino-6-chloro-5H-benzo[a]phenoxazine-5-one, exerts its effects by inducing apoptosis in cancer cells through the generation of reactive oxygen species and disruption of mitochondrial function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxazine: The parent compound with a similar tricyclic structure.
Phenothiazine: A structurally related compound with sulfur instead of oxygen in the heterocyclic ring.
Actinomycin D: Contains a phenoxazine moiety and is used as an antibiotic and anticancer agent.
Uniqueness
6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid is unique due to its specific chlorine substitution and carboxylic acid functional group, which confer distinct chemical reactivity and biological activity. Its ability to act as a prodrug in targeted cancer therapy sets it apart from other phenoxazine derivatives .
Eigenschaften
CAS-Nummer |
73397-16-7 |
|---|---|
Molekularformel |
C17H8ClNO4 |
Molekulargewicht |
325.7 g/mol |
IUPAC-Name |
6-chloro-5-oxobenzo[a]phenoxazine-10-carboxylic acid |
InChI |
InChI=1S/C17H8ClNO4/c18-13-15(20)10-4-2-1-3-9(10)14-16(13)23-12-6-5-8(17(21)22)7-11(12)19-14/h1-7H,(H,21,22) |
InChI-Schlüssel |
AQBFCGGCPZBBEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=NC4=C(C=CC(=C4)C(=O)O)OC3=C(C2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopentanol, 1-[tris(methylthio)methyl]-](/img/structure/B14446460.png)
![1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14446462.png)
![{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14446468.png)

![6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446473.png)
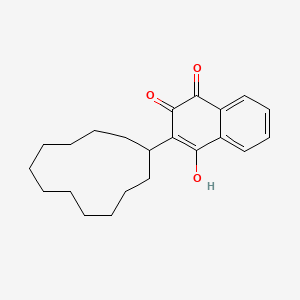
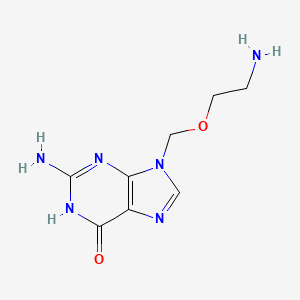
![Bis[(4-methoxyphenyl)methyl]ditellane](/img/structure/B14446487.png)
![5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one](/img/structure/B14446494.png)
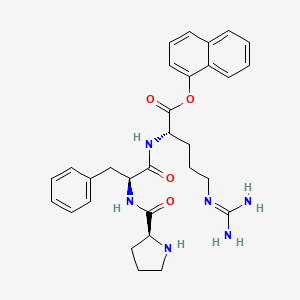

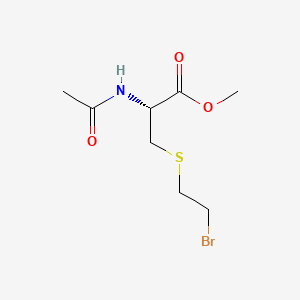
![Benzene, 1,1'-[1,2-bis(methylene)-1,2-ethanediyl]bis[4-fluoro-](/img/structure/B14446523.png)
